molecular formula C10H17BN2O2 B1335589 1-甲基-1H-吡唑-5-硼酸二缩甲醇酯 CAS No. 847818-74-0

1-甲基-1H-吡唑-5-硼酸二缩甲醇酯

货号 B1335589
CAS 编号: 847818-74-0
分子量: 208.07 g/mol
InChI 键: HLXOVAMYQUFLPE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-Methyl-1H-pyrazole-5-boronic acid pinacol ester is a chemical compound that is part of a broader class of pyrazole derivatives. These compounds are of significant interest in the field of organic chemistry due to their utility as intermediates in the synthesis of various biologically active molecules and their application in coupling reactions such as the Suzuki coupling .

Synthesis Analysis

The synthesis of 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester involves several steps, starting from 1H-pyrazole. The process includes methylation, conversion into boronic acids, and condensation with pinacol. An improved synthesis method has been described, which involves the isolation of a lithium hydroxy ate complex that demonstrates long-term bench stability and can be directly used in Suzuki couplings without the need for added base . Other related compounds, such as 1-alkyl-1H-pyrazol-5-ylboronic acids and their pinacol esters, have been synthesized through regioselective lithiation of the pyrazole ring .

Molecular Structure Analysis

The molecular structure of 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester and related compounds has been characterized using various spectroscopic techniques, including 1H NMR, 13C NMR, and HRMS. These techniques confirm the regioselectivity of the synthesis and the identity of the compounds .

Chemical Reactions Analysis

1-Methyl-1H-pyrazole-5-boronic acid pinacol ester is primarily used in Suzuki coupling reactions. The boronic acid moiety reacts with various aryl or alkenyl halides in the presence of a palladium catalyst to form carbon-carbon bonds. This reaction is widely used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester include its stability under prolonged storage, which is crucial for its use as a reagent in organic synthesis. The compound's stability is enhanced by the formation of the lithium hydroxy ate complex, which can be isolated and used directly in reactions . The solubility, melting point, and other physicochemical properties are typically determined to ensure the compound's suitability for various synthetic applications, although these specific details are not provided in the abstracts.

科学研究应用

Application 1: Synthesis of Cathepsin Inhibitors

  • Application Summary : This compound is used in the synthesis of N-[1-(cyanomethylaminocarbonyl)-2-arylethyl]arylamides, which act as inhibitors of the Cathepsin enzyme .

Application 2: Suzuki Coupling Reactions

  • Application Summary : It’s utilized as a reagent in Suzuki coupling reactions, a type of cross-coupling reaction used to synthesize biaryl compounds .

Application 3: Preparation of γ-Secretase Modulators

  • Application Summary : The compound is involved in the preparation of aminothiazoles, which modulate γ-secretase, an enzyme involved in Alzheimer’s disease .

Application 4: JAK2 Inhibitors Synthesis

  • Application Summary : It’s used in synthesizing amino-pyrido-indol-carboxamides as potential inhibitors of the JAK2 enzyme for myeloproliferative disorder therapy .

Application 5: c-Met Kinase Inhibitors

  • Application Summary : The ester is a precursor in the synthesis of MK-2461 analogs, which inhibit c-Met kinase, a target for cancer treatment .

Application 6: Synthesis of TGF-β1 and Active A Signaling Inhibitors

  • Application Summary : This compound is used in the synthesis of pyridine derivatives that inhibit TGF-β1 and active A signaling pathways .

Application 7: VEGF Inhibitors Synthesis

  • Application Summary : This compound is used in the synthesis of inhibitors targeting Vascular Endothelial Growth Factor (VEGF), which plays a key role in angiogenesis .

Application 8: Aurora Kinase Inhibitors

  • Application Summary : It serves as a precursor in the development of inhibitors for Aurora kinases, which are involved in cell division and are targets for cancer treatment .

Application 9: RHO/ROCK Inhibitors

  • Application Summary : The ester is utilized in the synthesis of inhibitors for the RHO/ROCK pathway, which is important in cell motility and tumor metastasis .

Application 10: Janus Kinase 2 (JAK2) Inhibitors

  • Application Summary : This boronic ester is used in creating inhibitors for JAK2, a kinase implicated in myeloproliferative disorders .

Application 11: ALK Inhibitors

  • Application Summary : The compound is a key intermediate in the synthesis of inhibitors targeting the Anaplastic Lymphoma Kinase (ALK), which is involved in the development of certain types of cancer .

Application 12: S-Nitrosoglutathione Reductase Inhibitors

  • Application Summary : It is used in the synthesis of inhibitors for S-nitrosoglutathione reductase, an enzyme involved in nitric oxide signaling .

安全和危害

The compound is classified as an irritant and has hazard statements H302, H315, H319, and H335 . Precautionary measures include avoiding dust formation and using personal protective equipment as required .

属性

IUPAC Name

1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17BN2O2/c1-9(2)10(3,4)15-11(14-9)8-6-7-12-13(8)5/h6-7H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLXOVAMYQUFLPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=NN2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80406728
Record name 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80406728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-1H-pyrazole-5-boronic acid pinacol ester

CAS RN

847818-74-0
Record name 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80406728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a 5° C. solution of 5.00 mL (60.9 mmol) n-methylpyrazole in 100 ml THF was added dropwise 381 mL (60.9 mmol) 1.6M n-BuLi in hexanes. The reaction mixture was warmed to room temperature, and after 1 hr at room temperature, the reaction mixture was cooled to −78° C. 18.4 mL (79.0 mmol) isopropyl borate was added. After 1.00 h at −78° C., the reaction mixture was quenched with 12.0 mL of 2N HCl. The resulting solution was concentrated in vacuo and azotroped with toluene. The resulting crude material was dissolved in 11 mL THF. 6.57 g (55.6 mmol) pincol and 1.00 g of molecular sieves were added. After 24.0 hr at room temperature, the reaction mixture was filtered and concentrated. The resulting residue was dissolved in 100 mL hexanes, washed twice with water, dried over NaSO4, filtered, and concentrated in vacuo to afford 5.90 g (51%) 1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole. 1H NMR (CD3OD, 400 MHz) 7.45 (d, 1H, J=1.92); 7.67 (d, 2H, J=1.92 Hz); 4.04 (s, 3H); 1.35 (s, 12H). ESMS+1 for C10H17BN2O2: 209.1. To a sealed vessel containing 9.20 g (19.8 mmol) 2-(4-iodophenyl)-N-{(1R)-1-[5-(2,2,2-trifluoroethoxy)pyridin-2-yl]ethyl}acetamide, 4.95 g (23.8 mmol) 1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, 0.133 g (0.476 mmol) tricyclohexylphosphine, and 0.181 g (0.198 mmol) Pd2(dba)3 was added 52.8 mL dioxane and 26.5 mL of 1.27M K3PO4. After 12.0 h at 100° C., the reaction mixture was cooled to room temperature and extracted three times with CH2Cl2 and washed with brine. The organic layer was dried over NaSO4, filtered and concentrated in vacuo. Purification by flash chromatography (1×14 cm silica gel, linear gradient 50-100% EtOAc:hexane). The resulting solid was recrystallized from n-butylchloride to afford 5.00 g (60%) 2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]-N-{(1R)-1-[5-(2,2,2-trifluoroethoxy)pyridin-2-yl]ethyl}acetamide. 1H NMR (CDCl3, 400 MHz) 8.23 (d, 1H, J=2.74 Hz); 7.51 (d, 1H, J=1.83 Hz); 7.38 (m, 4H); 7.22 (m, 2H); 6.79 (br d, 1H, J=7.15 Hz); 6.30 (d, 1H, J=2.01 Hz); 5.13 (m, 1H); 4.38 (q, 2H, J=8.05 Hz); 3.90 (s, 3H); 3.63 (s, 2H); 1.43 (d, 3H, J=6.78). HRMS (ES) exact mass calcd for C21H21F3N4O2: 419.1682, Found: 419.1690.
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
381 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
18.4 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

N-Methylpyrazole (6.0 kg, 1 mol eq, limiting reagent) was charged, followed by anhydrous tetrahydrofuran (84 L, 14 rel vol) and the reaction mixture was cooled to −10° C. n-Hexyllithium (2.3 M solution in hexanes, 23.6 kg, 1.05 mol eq) was charged keeping the temperature below −5° C., followed by a line rinse of iso-hexane (1.2 L, 0.2 rel vol). The reaction mixture was stirred at below −5° C. 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (14.9 kg, 1.1 mol eq) was diluted with anhydrous tetrahydrofuran (6.0 L, 1 rel vol) and was charged to the reaction keeping the temperature below 0° C. A line rinse with anhydrous tetrahydrofuran (3.0 L, 0.5 rel vol) was charged and the reaction mixture was stirred for around 30 minutes. The reaction was warmed to 25° C. A solution of glacial acetic acid (6.6 kg, 1.5 mol eq) in water (36 L, 6 rel vol) was charged to the reaction over about 30 minutes. The reaction mixture was stirred for around 30 minutes. The phases were separated and the organic layer retained. Change of solvent to acetonitrile by distillation afforded the title compound as a solution in acetonitrile. The solution yield of the title compound was determined by GC assay; 1H NMR (d6-DMSO): δ 1.31 (s, 12H), 3.98 (s, 3H), 6.62 (d, 1H, J=1.9 Hz), 7.45 (d, 1H, J=2.1 Hz) ppm.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
23.6 kg
Type
reactant
Reaction Step Two
Quantity
14.9 kg
Type
reactant
Reaction Step Three
Quantity
6 L
Type
solvent
Reaction Step Three
Quantity
6.6 kg
Type
reactant
Reaction Step Four
Name
Quantity
36 L
Type
solvent
Reaction Step Four
Quantity
84 L
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

To a solution of 1-methylpyrazole (4.1 g, 50 mmole) in THF (100 mL) at 0° C. was added n-BuLi (2.2M in THF, 55 mmole). The reaction solution was stirred for 1 hour at RT and then cooled to −78° C. [J. Heterocyclic Chem. 41, 931 (2004)]. To the reaction solution was added 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (12.3 mL, 60 mmole). After 15 min at −78° C., the reaction was allowed to warm to 0° C. over 1 hour. The reaction was diluted with saturated NH4Cl solution and extracted with DCM. The organics were dried over Na2SO4 and concentrated under vacuum to afford a tan solid (8.0 g, 76%) which was used without further purification. LCMS (ES) m/z 127 (M+H)+ for [RB(OH)2]; 1H NMR (CDCl3, 400 MHz) δ 7.57 (s, 1H), 6.75 (s, 1H), 4.16 (s, 3H), and 1.41 (s, 12H).
Quantity
4.1 g
Type
reactant
Reaction Step One
Quantity
55 mmol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
Heterocyclic
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
12.3 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Yield
76%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methyl-1H-pyrazole-5-boronic acid pinacol ester
Reactant of Route 2
Reactant of Route 2
1-Methyl-1H-pyrazole-5-boronic acid pinacol ester
Reactant of Route 3
Reactant of Route 3
1-Methyl-1H-pyrazole-5-boronic acid pinacol ester
Reactant of Route 4
Reactant of Route 4
1-Methyl-1H-pyrazole-5-boronic acid pinacol ester
Reactant of Route 5
Reactant of Route 5
1-Methyl-1H-pyrazole-5-boronic acid pinacol ester
Reactant of Route 6
Reactant of Route 6
1-Methyl-1H-pyrazole-5-boronic acid pinacol ester

Citations

For This Compound
12
Citations
M Guo, KH Hong, Y Lv, Y Ding, C Li… - Journal of Chemical …, 2017 - journals.sagepub.com
… equiv.) in a mixture of toluene (18 mL), ethanol (6 mL) and H2O (6 mL) was treated with Na2CO3 (0.09 g, 0.86 mmol, 2.0 equiv.) and 1-methyl-1H-pyrazole-5-boronic acid pinacol ester (…
Number of citations: 4 journals.sagepub.com
M Akiu, T Tsuji, Y Sogawa, K Terayama… - Bioorganic & Medicinal …, 2021 - Elsevier
… -hand pyrazole ring, the amino group of 30 was converted to the bromine by a Sandmeyer reaction, followed by Suzuki coupling with 1-methyl-1H-pyrazole-5-boronic acid pinacol ester. …
Number of citations: 7 www.sciencedirect.com
BS Fanta, L Mekonnen, SKC Basnet, T Teo… - Bioorganic & Medicinal …, 2023 - Elsevier
… The title compound was synthesized from 2,4-dichloro-5-fluoropyrimidine (3) (2.50 g, 15.0 mmol) and 1-methyl-1H-pyrazole-5-boronic acid pinacol ester (32) (2.10 g, 10.0 mmol) …
Number of citations: 1 www.sciencedirect.com
X Ma, X Lv, N Qiu, B Yang, Q He, Y Hu - Bioorganic & Medicinal Chemistry, 2015 - Elsevier
… ) in H 2 O/1,4-dioxane (1:3, V/V) were added anhydrous potassium carbonate (1.1 equiv), corresponding borate (1.1 equiv), such as 1-methyl-1H-pyrazole-5-boronic acid pinacol ester, …
Number of citations: 20 www.sciencedirect.com
M Yence - 2019 - search.proquest.com
… analogue 33 was prepared according to General Procedure using 1,8-dibromo-4,5-dimethoxynaphthalene (50 mg, 0.15 mmol), 1-Methyl-1H-pyrazole-5boronic acid pinacol ester (33 mg…
Number of citations: 4 search.proquest.com
J Yu, L Zhang, G Yan, P Zhou, C Cao, F Zhou… - European Journal of …, 2019 - Elsevier
… atmosphere, a mixture of 6 (100.0 mg, 0.26 mmol), Pd(pph 3 ) 4 (30.0 mg, 0.026 mmol), 2.0 M aq Na 2 CO 3 (0.29 ml, 0.78 mmol) and 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester …
Number of citations: 12 www.sciencedirect.com
M Zhan, Y Deng, L Zhao, G Yan, F Wang… - Journal of Medicinal …, 2017 - ACS Publications
… The title compound was obtained from 15 and 1-methyl-1H-pyrazole-5-boronic acid pinacol ester following General Procedure D. H NMR (400 MHz, CDCl 3 ) δ: 7.51 (d, J = 2.0 Hz, 1H), …
Number of citations: 32 pubs.acs.org
MD Moya-Garzón, C Martin Higueras… - Journal of Medicinal …, 2018 - ACS Publications
Primary hyperoxaluria type 1 (PH1) is a rare life-threatening genetic disease related to glyoxylate metabolism and characterized by accumulation of calcium oxalate crystals. Current …
Number of citations: 19 pubs.acs.org
AH Hansen, E Sergeev, D Bolognini… - Journal of medicinal …, 2018 - ACS Publications
Free fatty acid receptor 2 (FFA2/GPR43) is a receptor for short-chain fatty acids reported to be involved in regulation of metabolism, appetite, fat accumulation, and inflammatory …
Number of citations: 29 pubs.acs.org
CW Reed, AL Rodriguez, JJ Kalbfleisch, M Seto… - Bioorganic & Medicinal …, 2022 - Elsevier
We describe here a series of metabotropic glutamate receptor 7 (mGlu 7 ) negative allosteric modulators (NAMs) with a saturable range of activity in inhibiting responses to an …
Number of citations: 2 www.sciencedirect.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。